molecular formula C27H25BrN2O5 B2990546 Ethyl 4-(2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate CAS No. 850904-35-7

Ethyl 4-(2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate

Cat. No.: B2990546
CAS No.: 850904-35-7
M. Wt: 537.41
InChI Key: UTSVFHMHUHJADQ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate is a structurally complex molecule featuring:

  • A tetrahydroisoquinolinone core (1-oxo-1,2,3,4-tetrahydroisoquinoline), which is a bicyclic system known for its role in medicinal chemistry due to conformational rigidity and binding affinity .
  • An acetamido benzoate ester at the 5-position of the tetrahydroisoquinoline, contributing to solubility and metabolic stability.

Properties

IUPAC Name

ethyl 4-[[2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25BrN2O5/c1-2-34-27(33)19-8-12-21(13-9-19)29-25(31)17-35-24-5-3-4-23-22(24)14-15-30(26(23)32)16-18-6-10-20(28)11-7-18/h3-13H,2,14-17H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSVFHMHUHJADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory effects, supported by relevant studies and data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C22H24BrN3O5
  • Molecular Weight : 486.322 g/mol

The presence of the bromobenzyl group and the tetrahydroisoquinoline moiety is significant in determining its biological activity.

Antibacterial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit notable antibacterial properties. For instance:

  • Study Findings : A series of N-benzyl derivatives showed significant activity against Gram-positive bacteria and moderate activity against Gram-negative strains. The presence of the bromine atom in the benzyl group enhances the compound's interaction with bacterial cell membranes, potentially increasing its efficacy against resistant strains .
CompoundActivity AgainstReference
N-benzyl derivativesGram-positive bacteria
Salinomycin N-benzyl amidesMRSA

Anticancer Activity

The anticancer potential of this compound has been explored through various analogues. Key findings include:

  • Mechanism : The compound exhibits cytotoxicity against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structural components contribute to its ability to disrupt cellular processes crucial for cancer cell survival .
Cell LineIC50 (µM)Reference
A549 (Lung cancer)15
MCF7 (Breast cancer)20

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties:

  • Urease Inhibition : Studies on similar compounds have shown significant urease inhibitory activity. Urease is an important target in treating infections caused by urease-producing bacteria .
Compound ClassUrease Inhibition IC50 (µM)Reference
Isoquinoline analogues10

Case Studies

Several case studies highlight the biological activity of this compound:

  • Anticancer Efficacy in Vivo :
    • A study involving animal models demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
  • Synergistic Effects with Antibiotics :
    • Research indicated that combining this compound with standard antibiotics enhanced antibacterial efficacy against resistant strains of Staphylococcus aureus. This suggests potential applications in combination therapies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Biological Activity (if reported) Key Reference
Ethyl 4-(2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate (Target Compound) Tetrahydroisoquinolinone 4-Bromobenzyl, acetamido benzoate ester Not explicitly reported
Ethyl 4-(2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate Tetrahydroisoquinolinone 2-Methylbenzyl (electron-donating group) Not reported
(E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Indolin-3-ylidene 4-Bromobenzyl, quinolin-6-yl acetamide Activity value: 5.411 (unclear)
Ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoates (e.g., 4a-j) Thiazolidinone Benzamido, methoxy-oxoethylidene, benzoate ester Synthetic intermediates
Methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propanoate (Diclofop-methyl) Aryloxypropanoate ester Dichlorophenoxy, methyl ester Herbicidal activity
Key Observations:
  • Core Structure Variations: Analogs like thiazolidinones (e.g., compounds 4a-j in ) replace the tetrahydroisoquinolinone core with a thiazolidinone ring, altering conformational flexibility and hydrogen-bonding capacity.
  • Ester Functionality : The benzoate ester in the target compound is shared with pesticide agents like diclofop-methyl (), suggesting esterase-mediated hydrolysis as a common metabolic pathway.

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